

4-(4-Bromophenethyl)morpholine chemical properties

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Compound of Interest

Compound Name: 4-(4-Bromophenethyl)morpholine

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Technical Guide: 4-(4-Bromophenethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and physical properties of **4-(4-bromophenethyl)morpholine**. Due to the limited availability of experimental data for this specific compound, this document primarily relies on predicted data from computational models. A proposed synthetic route based on established chemical transformations is presented, along with a discussion of the potential biological significance of this molecule in the context of related N-substituted morpholine derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of **4-(4-bromophenethyl)morpholine**.

Chemical Properties and Data

Currently, there is a notable absence of experimentally determined physical and chemical properties for **4-(4-bromophenethyl)morpholine** in publicly accessible literature. The data presented in this section is derived from computational predictions available through the PubChemLite database. These values should be considered as estimates and require experimental validation.^[1]

Table 1: Predicted Physicochemical Properties of **4-(4-Bromophenethyl)morpholine**

Property	Value	Source
Molecular Formula	C12H16BrNO	PubChemLite[1]
Molecular Weight	270.16 g/mol	PubChemLite[1]
Monoisotopic Mass	269.04153 Da	PubChemLite[1]
XlogP (predicted)	2.5	PubChemLite[1]
InChI	InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2	PubChemLite[1]
InChIKey	NCUTUFSXCVKNAD-UHFFFAOYSA-N	PubChemLite[1]
SMILES	C1COCCN1CCC2=CC=C(C=C2)Br	PubChemLite[1]

Note: The predicted collision cross section (CCS) values for various adducts are also available in the PubChemLite entry and may be of interest for mass spectrometry-based analyses.[1]

Proposed Synthesis Protocol

While a specific, experimentally validated protocol for the synthesis of **4-(4-bromophenethyl)morpholine** is not readily available in the literature, a plausible and robust method involves the N-alkylation of morpholine with a suitable phenethyl halide. The following protocol is adapted from a general method for the N-alkylation of morpholine derivatives.[2][3]

Reaction:



Materials:

- Morpholine (1.0 equivalent)

- 1-Bromo-4-(2-bromoethyl)benzene (1.0 - 1.2 equivalents)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 equivalents)
- Acetonitrile (CH_3CN), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Standard laboratory glassware for workup and purification

Experimental Procedure:

- To a dry round-bottom flask, add morpholine (1.0 eq.) and dissolve it in anhydrous acetonitrile (approximately 10 mL per mmol of morpholine).
- Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
- To this suspension, add 1-bromo-4-(2-bromoethyl)benzene (1.0-1.2 eq.) dropwise at room temperature.
- Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82°C).
- Monitor the progress of the reaction using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), until the starting materials are consumed (typically 4-12 hours).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **4-(4-bromophenethyl)morpholine**.
- Characterize the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Signaling Pathways

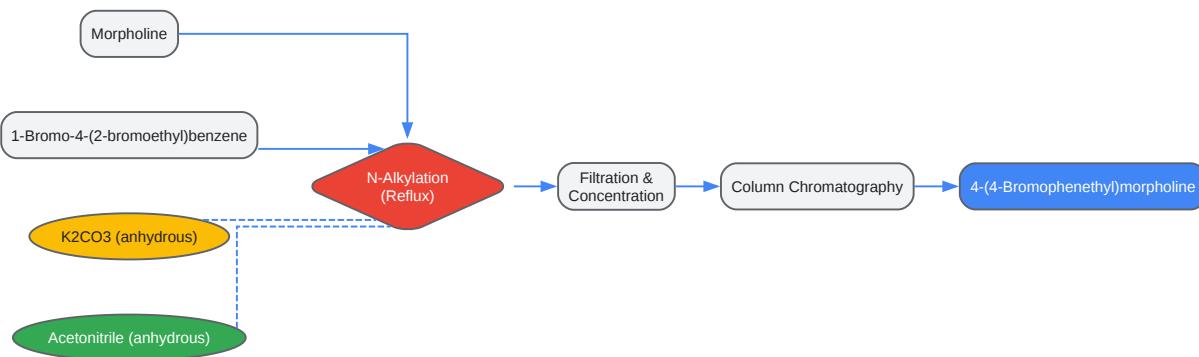
Specific biological activities or signaling pathway interactions for **4-(4-bromophenethyl)morpholine** have not been reported. However, the morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of biologically active compounds.[4][5][6] N-substituted morpholine derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][6]

The presence of the 4-bromophenethyl group may confer specific properties to the molecule, potentially influencing its interaction with biological targets. For instance, N-alkylated morpholines have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[2] The lipophilic nature of the bromophenethyl group could facilitate passage through cellular membranes and interaction with hydrophobic pockets of target proteins.

Given the broad spectrum of activities observed for N-substituted morpholines, it is plausible that **4-(4-bromophenethyl)morpholine** could be a candidate for screening in various biological assays, particularly in the areas of oncology and neuroscience, where morpholine-containing compounds have shown promise.[7] Further research is required to elucidate any specific biological functions and mechanisms of action.

Visualizations

Diagram 1: Proposed Synthesis Workflow for **4-(4-Bromophenethyl)morpholine**



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Caption: A flowchart illustrating the proposed synthetic route for **4-(4-Bromophenethyl)morpholine**.

Conclusion

4-(4-Bromophenethyl)morpholine is a compound for which there is currently a significant lack of experimentally derived data. The information presented in this guide, based on computational predictions and analogies to similar structures, provides a starting point for researchers. The proposed synthesis protocol offers a viable route for obtaining this compound, which would enable the necessary experimental characterization of its physicochemical properties and the exploration of its potential biological activities. The prevalence of the morpholine scaffold in pharmacologically active molecules suggests that **4-(4-bromophenethyl)morpholine** could be a valuable subject for future investigation in drug discovery and development.

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